molecular formula C27H44O2 B056779 25-Hydroxyprovitamin D3 CAS No. 22145-68-2

25-Hydroxyprovitamin D3

Cat. No.: B056779
CAS No.: 22145-68-2
M. Wt: 400.6 g/mol
InChI Key: JJFYNCJHSCTBPW-TVQCKQBJSA-N
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Description

Cholesta-5,7-dien-3beta,25-diol is a cholestanoid that is 7-dehydrocholesterol carrying an additional hydroxy substituent at position 25. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 25-hydroxy steroid, a cholestanoid, a 3beta-hydroxy-Delta(5)-steroid and a C27-steroid. It derives from a cholesta-5,7-dien-3beta-ol.

Mechanism of Action

Target of Action

The primary target of 25-Hydroxy-7-dehydrocholesterol is the macrophages , specifically the immunosuppressive macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

25-Hydroxy-7-dehydrocholesterol interacts with its targets by regulating lysosome AMP kinase activation and metabolic reprogramming . This compound is produced by the cholesterol metabolizing enzyme CH25H and accumulates in macrophages . It competes with cholesterol to bind to the lysosome localization signal protein GPR155, thereby inhibiting mTORC1 activation . This leads to enhanced activation of AMPKa, which in turn increases the transcriptional activity of the transcription factor STAT6 . As a result, macrophages produce more Arg1 and anti-inflammatory factors .

Biochemical Pathways

The compound is involved in the cholesterol metabolism pathway. It is produced by the oxidation of cholesterol to form 25-Hydroxycholesterol (25-HC), which is then further oxidized to produce 7a,25-Hydroxycholesterol . This pathway is crucial for the regulation of natural immunity and provides new insights into the metabolic reprogramming of cholesterol .

Pharmacokinetics

It is known that the compound accumulates in macrophages , suggesting that it may be distributed throughout the body via the circulatory system.

Result of Action

The action of 25-Hydroxy-7-dehydrocholesterol results in the activation of immunosuppressive macrophages . This leads to the production of more Arg1 and anti-inflammatory factors, which can help in the fight against tumors . In fact, knocking out the CH25h gene in macrophages can reverse their immunosuppressive function, inhibit the development of various subcutaneous tumors, and enhance the anti-tumor effects of anti-PD1 monoclonal antibodies .

Action Environment

The action of 25-Hydroxy-7-dehydrocholesterol can be influenced by environmental factors. For instance, the tumor microenvironment and cytokines IL-4/IL-13 can induce the expression of the Ch25h gene, which is responsible for the production of this compound . Furthermore, the compound and cholesterol are located in the lysosome, where they balance each other to regulate the fate of macrophages .

Properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8-9,18,20,22-24,28-29H,6-7,10-17H2,1-5H3/t18-,20+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFYNCJHSCTBPW-TVQCKQBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304603
Record name 25-Hydroxy-7-dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22145-68-2
Record name 25-Hydroxy-7-dehydrocholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22145-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25-Hydroxy-7-dehydrocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022145682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-Hydroxy-7-dehydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25-Hydroxy-7-dehydrocholesterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 25-HYDROXY-7-DEHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A664165GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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